2,2'-Méthylènebis(6-cyclohexyl-p-crésol)

Vue d'ensemble

Description

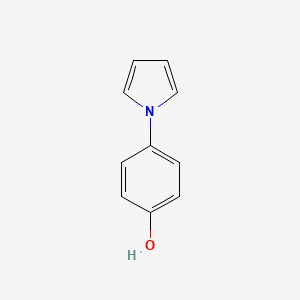

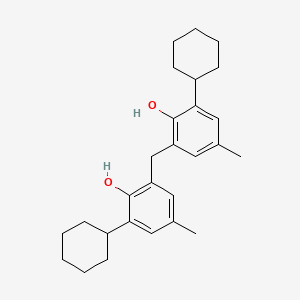

2,2'-Methylenebis(6-cyclohexyl-p-cresol), also known as MBPC, is a polycyclic aromatic hydrocarbon (PAH) that is used in a variety of scientific and industrial applications. MBPC is a colorless, odorless, and non-volatile compound that is insoluble in water and has a molecular weight of 287.37 g/mol. It is a derivative of the cresol family of compounds, which are aromatic hydrocarbons that are commonly used as solvents and intermediates in the production of various chemicals. MBPC is also known to be a potent antioxidant and is commonly used in the synthesis of other chemicals.

Applications De Recherche Scientifique

Antioxydant dans l'industrie du caoutchouc

Ce composé est utilisé comme antioxydant dans l'industrie du caoutchouc . Il peut être incorporé dans la matrice de caoutchouc de bromobutyle (BIIR) pour améliorer la thermoréversibilité globale de l'acide dicyclopentadiène dicarboxylique (DCPDCA) réticulé BIIR .

Analyse des aliments et des boissons

Il est utilisé comme étalon de référence dans l'analyse des aliments et des boissons . Les propriétés du composé le rendent adapté à l'analyse des matériaux en contact avec les aliments .

Élimination de l'iode radioactif

Le composé a été utilisé dans la synthèse de polymères organiques poreux (POP) pour l'élimination efficace de l'iode radioactif . Les capacités d'adsorption de ces POP dans la vapeur d'iode sont élevées, ce qui les rend efficaces à cette fin .

Détection par fluorescence du dinitrophénol

Le composé a été utilisé dans la synthèse de POP pour la détection par fluorescence du dinitrophénol (DNP) . Les POP présentent une extinction de fluorescence en présence de DNP, ce qui les rend utiles pour sa détection .

Impact sur le tabac flue-cured

Le composé, présent dans les exsudats racinaires du tabac flue-cured cultivé en continu, a été étudié pour ses effets sur la germination, la croissance des semis et le développement du tabac flue-cured . Il a été constaté qu'il inhibait de manière significative la germination des graines de tabac flue-cured .

Impact sur les communautés microbiennes de la rhizosphère

Le composé s'est avéré affecter de manière significative la richesse et la diversité des micro-organismes de la rhizosphère . Il entraîne des changements notables dans la structure et la composition de la communauté microbienne .

Mécanisme D'action

Target of Action

It’s known that this compound is used as an antioxidant , suggesting that it may interact with reactive oxygen species or enzymes involved in oxidative stress.

Mode of Action

As an antioxidant, it likely works by donating electrons to free radicals, neutralizing them and preventing them from causing cellular damage .

Biochemical Pathways

As an antioxidant, it may be involved in pathways related to oxidative stress and cellular defense mechanisms .

Result of Action

As an antioxidant, it is expected to protect cells from damage caused by harmful free radicals .

Action Environment

Factors such as temperature, ph, and presence of other chemicals could potentially affect its antioxidant activity .

Safety and Hazards

Propriétés

IUPAC Name |

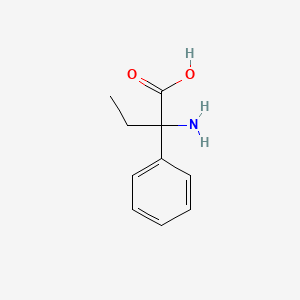

2-cyclohexyl-6-[(3-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O2/c1-18-13-22(26(28)24(15-18)20-9-5-3-6-10-20)17-23-14-19(2)16-25(27(23)29)21-11-7-4-8-12-21/h13-16,20-21,28-29H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNMPWVTPUHKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2CCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052081 | |

| Record name | 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4066-02-8 | |

| Record name | 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4066-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Methylenebis(6-cyclohexyl-p-cresol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004066028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-methylenebis[6-cyclohexyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenebis[6-cyclohexyl-p-cresol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6825HV3123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the key structural modifications made to 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) in the study and what was their purpose?

A1: The research focused on introducing carboxymethyl groups to the parent compound, 6,6'-methylenebis(2-cyclohexyl-4-methylphenol). This modification led to the synthesis of two new derivatives:

Q2: How did the researchers assess the potential pharmaceutical relevance of the synthesized compounds?

A2: The researchers employed computational methods to predict the pharmacological properties of the new derivatives.

- Pharmacophore Elucidation: By aligning the structures of the synthesized compounds, the researchers identified common chemical features essential for potential biological activity [].

- In silico ADMET Analysis: This computational analysis predicted the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the synthesized compounds, providing insights into their potential behavior within a biological system [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.